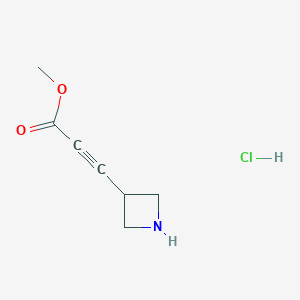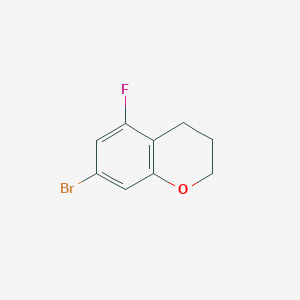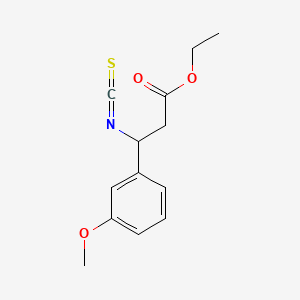
Ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H15NO3S. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methoxyphenyl ring and an ethyl ester group. It is a derivative of isothiocyanates, which are known for their biological activity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate can be achieved through several methods. One common method involves the reaction of 3-methoxyphenyl isothiocyanate with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of amines and thiophosgene or carbon disulfide. These methods are preferred due to their efficiency and scalability. the use of thiophosgene is limited due to its toxicity and volatility .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Organic solvents like DMF, dichloromethane, and acetonitrile are commonly used.
Catalysts: Bases such as potassium carbonate or sodium hydroxide can be used to facilitate reactions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function. The compound can also induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenyl isothiocyanate: A simpler analog with similar biological activities.
Phenyl isothiocyanate: Known for its use in peptide synthesis and biological studies.
Allyl isothiocyanate: Found in mustard oil and studied for its antimicrobial properties.
Uniqueness
Ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate is unique due to the presence of both an isothiocyanate group and an ethyl ester group, which can provide additional reactivity and versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C13H15NO3S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
ethyl 3-isothiocyanato-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C13H15NO3S/c1-3-17-13(15)8-12(14-9-18)10-5-4-6-11(7-10)16-2/h4-7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
IQIHSOXMVBJDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


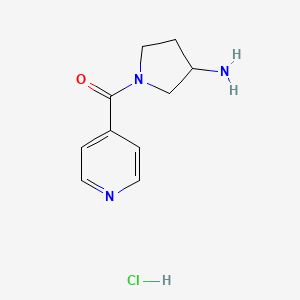
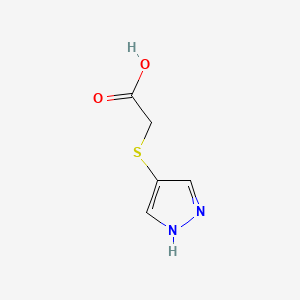
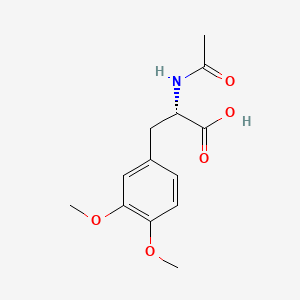
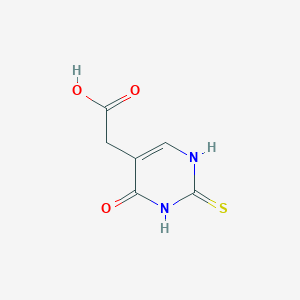
![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
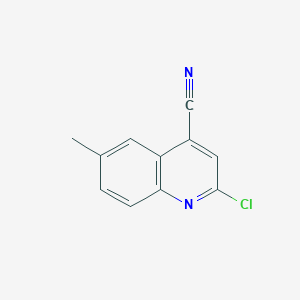
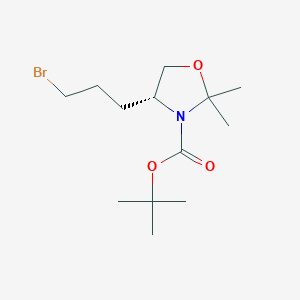
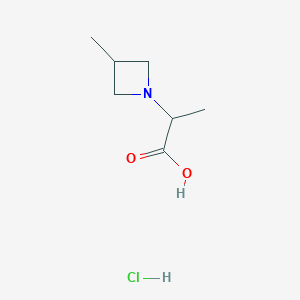
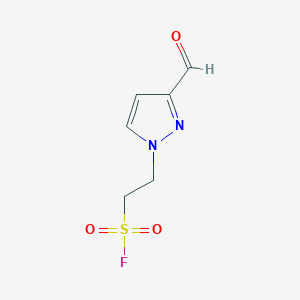
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)

